1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine

Synthetic Methodology Azaindole Chemistry Regioselective Lithiation

Unlike unprotected 6-azaindole, 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine features an N1-phenylsulfonyl protecting group that enables exclusive C2 lithiation with high regiocontrol—critical for ATP-competitive kinase inhibitor design. This scaffold directs hinge-binding interactions precisely, avoids non-selective N-alkylation mixtures, and cleaves cleanly under mild basic conditions. Ideal for fragment-based drug discovery (FBDD) and CK1ε inhibitor programs. Choose this protected intermediate for reproducible, high-yield synthesis of 2-aryl, 2-heteroaryl, and 2-alkyl derivatives.

Molecular Formula C13H10N2O2S
Molecular Weight 258.3 g/mol
CAS No. 867034-27-3
Cat. No. B1429193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
CAS867034-27-3
Molecular FormulaC13H10N2O2S
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=NC=C3
InChIInChI=1S/C13H10N2O2S/c16-18(17,12-4-2-1-3-5-12)15-9-7-11-6-8-14-10-13(11)15/h1-10H
InChIKeyOFEJGFIYSBWASK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine (CAS 867034-27-3): A Protected 6-Azaindole Scaffold for Kinase-Targeted Medicinal Chemistry


1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine, also known as 1-(benzenesulfonyl)-6-azaindole, is a heterocyclic building block featuring a pyrrolo[2,3-c]pyridine core with an N1-phenylsulfonyl protecting group. This compound belongs to the 6-azaindole class, which has been established as a privileged scaffold in kinase inhibitor design due to its favorable physicochemical properties and binding interactions [1]. The phenylsulfonyl group serves as a removable protecting group that enables regioselective functionalization of the pyrrole ring, making this compound a versatile intermediate in the synthesis of biologically active molecules [2].

Why 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine Cannot Be Substituted by Unprotected 6-Azaindole or Alternative N-Protected Analogs


Generic substitution of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine with unprotected 6-azaindole or other N-protected derivatives is scientifically invalid due to the critical role of the phenylsulfonyl group in directing regioselective functionalization. Unprotected 6-azaindole undergoes non-selective N-alkylation or N-arylation at the pyrrole nitrogen, leading to complex mixtures and low yields of desired products [1]. Conversely, the phenylsulfonyl group in this compound stabilizes the azaindole anion during lithiation, enabling exclusive C2 or C3 functionalization with high regiocontrol [2]. Alternative protecting groups such as SEM, Boc, or tosyl exhibit different electronic and steric profiles that alter the reactivity and deprotection conditions, which may be incompatible with downstream synthetic steps or final deprotection requirements in specific medicinal chemistry workflows [1].

Quantitative Differentiation of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine: Regioselectivity, Purity, and Isomeric Advantage


Regioselective Lithiation: Exclusive C2 Functionalization Enabled by Phenylsulfonyl Group

In direct head-to-head comparison, 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine exhibits exclusive C2 lithiation when treated with LDA in THF at -78°C, yielding >95% C2-functionalized product after electrophilic quench. In contrast, unprotected 6-azaindole under identical conditions gives a mixture of N1-, C2-, and C3-alkylated products with <30% yield of the desired C2 isomer [1]. This regioselectivity is critical for constructing kinase inhibitors where the C2 position is a key vector for hinge-binding interactions.

Synthetic Methodology Azaindole Chemistry Regioselective Lithiation

Commercial Purity Benchmark: 97% vs. Industry-Standard 95% for Research Intermediates

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is commercially available at 97% purity from multiple reputable vendors including Aladdin (B177752) and Beyotime (Y133369) . This exceeds the industry-standard 95% purity commonly specified for research-grade heterocyclic building blocks . The higher purity specification reduces the risk of side reactions and simplifies purification of downstream products, which is particularly valuable in multi-step medicinal chemistry campaigns where impurity accumulation can confound biological assay results.

Quality Control Procurement Specification Building Block Purity

Isomeric Advantage: 6-Azaindole Core Exhibits Superior Kinase Binding Affinity Over 4- and 7-Azaindole Isomers

A comprehensive review of azaindole-based kinase inhibitors reveals that the 6-azaindole isomer (the core of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine) consistently demonstrates higher inhibition activity and selectivity compared to 4- and 7-azaindole isomers [1]. Specifically, 6-azaindole derivatives have been reported to achieve IC50 values in the low nanomolar range (e.g., 21–40 nM against multiple cancer cell lines) [2], whereas corresponding 4- and 7-azaindole analogs showed significantly lower inhibition activity/selectivity and did not improve metabolic stability [1]. This isomeric advantage is attributed to the optimal spatial orientation of the pyridine nitrogen for hydrogen bonding with the kinase hinge region.

Kinase Inhibition Isomeric Selectivity Medicinal Chemistry

High-Impact Applications of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine in Medicinal Chemistry and Chemical Biology


Regioselective Synthesis of C2-Functionalized Kinase Inhibitor Precursors

Medicinal chemists designing ATP-competitive kinase inhibitors can utilize 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine as a protected 6-azaindole scaffold to introduce diverse substituents at the C2 position with high regiocontrol. This is essential for optimizing hinge-binding interactions, as the C2 vector points directly toward the kinase hinge region in the majority of co-crystal structures [1]. The exclusive C2 lithiation of this compound enables efficient synthesis of 2-aryl, 2-heteroaryl, and 2-alkyl derivatives that would be difficult to access from unprotected 6-azaindole [2].

Fragment-Based Drug Discovery (FBDD) Library Construction

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine serves as an ideal starting material for generating focused fragment libraries targeting the kinase ATP-binding pocket. The 6-azaindole core is a recognized privileged fragment in FBDD campaigns, with numerous examples of fragment hits being elaborated into nanomolar kinase inhibitors [1]. The phenylsulfonyl group can be retained during fragment elaboration to maintain solubility and crystallinity, then cleanly removed under mild basic conditions to reveal the free N-H for subsequent diversification or to satisfy pharmacophore requirements for hinge binding.

Synthesis of Casein Kinase 1 (CK1) Inhibitors for CNS Disorders

The pyrrolo[2,3-c]pyridine core of this compound is a key pharmacophore in several potent casein kinase 1ε (CK1ε) inhibitors under investigation for mood disorders and sleep disorders [3]. 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine can be elaborated into 2-carboxamide derivatives that have demonstrated CK1ε inhibitory activity. The phenylsulfonyl protecting group is compatible with the multi-step synthetic sequences required to install the carboxamide moiety and additional substituents, and can be removed under non-acidic conditions to avoid decomposition of acid-sensitive intermediates.

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